N-(2-iodophenyl)-2-phenoxyacetamide
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Overview
Description
N-(2-iodophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenoxyacetamide group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit antiviral activities .
Mode of Action
It has been suggested that the compound undergoes a palladium-catalyzed reaction . This reaction involves the oxidative addition of N-(2-iodophenyl)formamide to a palladium complex, followed by the insertion of 2-iodophenyl isocyanide .
Biochemical Pathways
The compound’s synthesis involves a palladium-catalyzed reaction, which is a key process in many biochemical pathways .
Pharmacokinetics
It’s worth noting that similar compounds have been found to exhibit prolonged in vivo metabolism compared to in vitro modeling .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit good anti-tmv (tobacco mosaic virus) activity .
Action Environment
It’s worth noting that similar compounds have been found to exhibit good anti-tmv activity, suggesting that they may be effective in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-phenoxyacetamide typically involves the reaction of 2-iodoaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-iodoaniline+phenoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The phenyl ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-iodophenyl)-2-phenoxyacetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-phenoxyacetamide
- N-(2-chlorophenyl)-2-phenoxyacetamide
- N-(2-fluorophenyl)-2-phenoxyacetamide
Uniqueness
N-(2-iodophenyl)-2-phenoxyacetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions with various molecular targets, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(2-iodophenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHVBVHSQRWMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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